![molecular formula C12H15ClO4 B3081926 Methyl 4-(3-chloropropoxy)-3-methoxybenzoate CAS No. 111627-40-8](/img/structure/B3081926.png)
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate
Overview
Description
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate: is an organic compound with the molecular formula C12H15ClO4 It is a derivative of benzoic acid, featuring a methoxy group and a chloropropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl ester is then reacted with 3-chloropropyl bromide under basic conditions to introduce the chloropropoxy group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry : Methyl 4-(3-chloropropoxy)-3-methoxybenzoate serves as a promising candidate for drug development due to its unique structural features. It has been investigated for potential anti-inflammatory and anticancer properties, making it relevant in therapeutic applications.
Biological Studies : In biological research, this compound acts as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme specificity and metabolic pathways. For instance, it has been used to study interactions with various enzymes, contributing to the understanding of biochemical processes.
Industrial Applications : The compound is utilized in the synthesis of specialty chemicals, polymers, and coatings. Its ability to undergo nucleophilic substitution makes it valuable in producing diverse chemical products.
Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli. The compound reduced bacterial load in vitro, indicating its potential as a new antibiotic agent .
Cancer Cell Line Studies
Research involving MCF-7 breast cancer cells revealed that treatment with this compound led to increased apoptotic markers after 24 hours. This suggests its potential role in cancer therapy by inducing cell death in malignant cells .
Mechanism of Action
The mechanism of action of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by occupying the active site or altering the enzyme’s conformation. The chloropropoxy and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
- Methyl 4-(3-chloropropoxy)-5-methoxybenzoate
- Methyl 3-(4-chloropropoxy)-4-methoxybenzoate
Comparison: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate is unique due to the specific positioning of its functional groups. This arrangement affects its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry .
Biological Activity
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (CAS No. 111627-40-8) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on available research findings.
This compound can be synthesized through a reaction involving methyl 4-hydroxy-3-methoxybenzoate and 1-bromo-3-chloropropane in the presence of potassium carbonate as a base. The reaction typically occurs in dimethylformamide (DMF) at elevated temperatures, yielding the desired product with high purity and yield. The general reaction scheme is as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting its potential as a therapeutic agent against bacterial infections .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies reveal that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. In one study, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular signaling pathways, particularly those related to inflammation and cell proliferation. This inhibition can lead to reduced inflammatory responses and decreased tumor growth rates .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some comparative aspects:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Chloropropoxy group | Antimicrobial, Anticancer |
Methyl 4-hydroxy-3-methoxybenzoate | Hydroxy group | Moderate antimicrobial activity |
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Amino group | Enhanced anticancer activity |
Case Studies
Several case studies have documented the effects of this compound in various biological settings:
- Antimicrobial Efficacy : A case study involving clinical isolates of E. coli demonstrated that treatment with this compound significantly reduced bacterial load in vitro, suggesting its potential application in developing new antibiotics .
- Cancer Cell Line Studies : In experiments with MCF-7 cells, researchers observed that exposure to this compound led to a marked increase in apoptotic markers after 24 hours of treatment, indicating its potential role in cancer therapy .
Properties
IUPAC Name |
methyl 4-(3-chloropropoxy)-3-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4/c1-15-11-8-9(12(14)16-2)4-5-10(11)17-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSPWXDMJNLLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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